Product packaging for (4-Hydroxyphenyl)ethanediamide(Cat. No.:CAS No. 93628-82-1)

(4-Hydroxyphenyl)ethanediamide

Cat. No.: B12700717
CAS No.: 93628-82-1
M. Wt: 180.16 g/mol
InChI Key: QAOBPRHPRKZZIJ-UHFFFAOYSA-N
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Description

Contextual Significance of Ethanediamides in Contemporary Chemical Science

Ethanediamide derivatives, also known as oxamides, are a class of organic compounds characterized by a central ethanediamide backbone. ontosight.ai This structural motif has garnered considerable attention in medicinal chemistry and materials science. ontosight.aiontosight.ai The ethanediamide linkage is a key feature, influencing the physical and chemical properties of these molecules, such as their ability to form hydrogen bonds. ontosight.aiontosight.ai Researchers have explored ethanediamide derivatives for a variety of potential applications, including as anti-inflammatory agents, enzyme inhibitors, and even as compounds with potential anticancer properties. ontosight.aiontosight.ai The versatility of the ethanediamide structure allows for the synthesis of a wide array of derivatives with diverse functionalities, making it a valuable scaffold in the development of new molecules with specific properties. ontosight.aiontosight.ai For instance, some ethanediamide derivatives have been investigated for their potential use in polymers, dyes, and pigments. ontosight.ai

Overview of Hydroxyphenyl-Substituted Compounds in Advanced Research

The presence of a hydroxyphenyl group, a phenyl ring with a hydroxyl (-OH) substituent, imparts significant chemical and biological properties to a molecule. ontosight.aisolubilityofthings.com This functional group is a key component in a vast number of compounds studied across various scientific disciplines. In medicinal chemistry, the hydroxyphenyl moiety is a common feature in molecules designed for therapeutic applications. For example, hydroxyphenyl-substituted compounds have been investigated for their anti-inflammatory and opioid receptor antagonist activities. nih.govmdpi.com The hydroxyl group can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. solubilityofthings.com Furthermore, the hydroxyphenyl group can influence a compound's solubility and metabolic stability. solubilityofthings.com In materials science, hydroxyphenyl-containing compounds are utilized for their antioxidant properties, which can enhance the thermal stability of polymers. cymitquimica.com The reactivity of the hydroxyl group also makes it a valuable handle for further chemical modifications. solubilityofthings.com

Rationale for In-depth Academic Inquiry into (4-Hydroxyphenyl)ethanediamide

The compound this compound, which incorporates both the ethanediamide core and a 4-hydroxyphenyl substituent, presents a compelling subject for detailed academic investigation. ontosight.ai This specific combination of functional groups suggests potential for interesting chemical and biological properties. The presence of the 4-hydroxyphenyl group is known to affect polarity and hydrogen bonding capabilities. ontosight.ai The ethanediamide backbone provides a stable and versatile scaffold. ontosight.ai

The synthesis of this compound can be achieved through methods such as the reaction of an appropriate starting material with p-aminophenol in a suitable solvent system. One documented method involves the reaction of N-(4-hydroxyphenyl) oxamate (B1226882) with p-aminophenol. googleapis.com

Detailed research into this compound is warranted to fully elucidate its unique physicochemical properties and to explore its potential applications. Understanding the interplay between the ethanediamide and hydroxyphenyl moieties is crucial for predicting its behavior and for designing related compounds with tailored functionalities.

PropertyValueReference
Appearance Typically a white crystalline solid. evitachem.com
Solubility Soluble in polar solvents like water and ethanol. evitachem.com

Further investigation into its crystal structure, spectroscopic characteristics, and reactivity would provide a comprehensive understanding of this specific molecule. This foundational knowledge is essential for unlocking its potential in various scientific and technological fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O3 B12700717 (4-Hydroxyphenyl)ethanediamide CAS No. 93628-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93628-82-1

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N'-(4-hydroxyphenyl)oxamide

InChI

InChI=1S/C8H8N2O3/c9-7(12)8(13)10-5-1-3-6(11)4-2-5/h1-4,11H,(H2,9,12)(H,10,13)

InChI Key

QAOBPRHPRKZZIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)N)O

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxyphenyl Ethanediamide

Classical Amide Bond Formation Strategies Applied to Aromatic Systems

The most traditional and widely practiced method for synthesizing amides involves the reaction of a carboxylic acid derivative with an amine. For aromatic systems like (4-Hydroxyphenyl)ethanediamide, this typically involves the acylation of an aromatic amine with a highly reactive form of a dicarboxylic acid.

The reaction of an acid halide, such as oxalyl chloride, with an amine, like 4-aminophenol (B1666318), is a cornerstone of classical amide synthesis. This method is highly effective due to the high electrophilicity of the acyl chloride. The reaction is generally rapid and often exothermic. To prevent side reactions and ensure the formation of the diamide, the reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Another classical approach is the reaction of an acid anhydride (B1165640) with an amine. While generally less reactive than acid chlorides, anhydrides offer advantages in terms of handling and safety. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride.

The direct reaction between a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are often employed to activate the carboxylic acid. Reagents like carbodiimides facilitate amide bond formation by converting the carboxylic acid into a more reactive intermediate in situ.

Method Reactants Key Features Potential Byproducts
Acid Halide RouteOxalyl chloride + 4-AminophenolHigh reactivity, often requires cooling and a base.Hydrogen chloride, unreacted starting materials.
Acid Anhydride RouteOxalic anhydride (or derivative) + 4-AminophenolMilder conditions compared to acid halides.Carboxylic acid.
Coupling Agent RouteOxalic acid + 4-Aminophenol + Coupling Agent (e.g., DCC)In situ activation of the carboxylic acid.Urea derivative (from coupling agent), water.

Advanced Synthetic Routes Towards this compound

Modern organic synthesis often employs more sophisticated strategies to improve efficiency, yield, and purity. Convergent and divergent syntheses represent two such advanced approaches that could be applied to the preparation of this compound.

Divergent Synthesis from Precursor Molecules

In contrast to convergent synthesis, a divergent approach begins with a common precursor molecule that is sequentially modified to generate a library of structurally related compounds. This strategy is particularly useful in medicinal chemistry for structure-activity relationship studies. A potential divergent synthesis of this compound could start from a protected 4-aminophenol, which is then reacted with a variety of dicarbonyl compounds or their equivalents to produce a range of N-aryl diamides, including the target molecule. This allows for the creation of diverse molecular structures from a single starting point. chinesechemsoc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to amide bond formation to create more sustainable and environmentally friendly synthetic routes.

Acceptorless Dehydrogenative Coupling Protocols

A promising green strategy for amide synthesis is acceptorless dehydrogenative coupling (ADC). This method involves the direct coupling of alcohols with amines, releasing hydrogen gas as the only byproduct. nih.gov This approach is highly atom-economical and avoids the use of stoichiometric activating agents or the generation of wasteful byproducts. The synthesis of oxalamides, which are structurally similar to this compound, has been achieved through the ruthenium-catalyzed dehydrogenative coupling of ethylene (B1197577) glycol with amines. nih.gov A similar strategy could potentially be adapted for the synthesis of this compound, representing a significant advancement in the sustainable production of such compounds. colab.wsrsc.orgresearchgate.netorganic-chemistry.org

One-Pot and Multicomponent Reactions

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. A one-pot protocol for converting nitro-arenes directly into N-aryl amides has been developed. rsc.orgnih.govresearchgate.net This involves the metal-free reduction of a nitro group to an amine in situ, followed by acylation. rsc.orgnih.govresearchgate.net Such a methodology could be envisioned for the synthesis of this compound, starting from a suitable nitro-aromatic precursor.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, are a powerful tool in green chemistry. While a specific MCR for this compound is not prominently described, the development of such a reaction would offer a highly efficient and convergent route to the target molecule.

Green Chemistry Approach Key Principles Potential Starting Materials for this compound Advantages
Acceptorless Dehydrogenative CouplingAtom economy, waste reduction.A diol precursor and 4-aminophenol.Formation of H₂ as the only byproduct.
One-Pot SynthesisProcess intensification, reduced solvent use.4-Nitrophenol and an oxalic acid derivative.Avoids isolation of intermediates, saves time and resources. rsc.orgnih.govresearchgate.net
Multicomponent ReactionsConvergence, efficiency.Simple precursors that can assemble to form the final product.Rapid construction of molecular complexity.

Catalytic Systems in this compound Synthesis

Catalysis is pivotal in modern organic synthesis for overcoming the high activation energy typically associated with the direct condensation of carboxylic acids and amines, which tends to form unreactive ammonium carboxylate salts. nih.govacs.org For the synthesis of this compound, both homogeneous and heterogeneous catalytic systems offer distinct advantages, from high activity and selectivity to environmental benefits and ease of use.

Homogeneous catalysts, which exist in the same phase as the reactants, are widely employed for amide bond formation due to their high activity and selectivity under mild conditions. wikipedia.org

Lewis Acid Catalysis : A prominent strategy for direct amidation involves the use of Lewis acid catalysts. Metal complexes based on titanium, zirconium, and hafnium, such as titanium tetrafluoride (TiF₄) or zirconium tetrachloride (ZrCl₄), can activate the carboxylic acid or ester carbonyl group. nih.govrsc.org This activation enhances its electrophilicity, facilitating nucleophilic attack by the amine. In the context of synthesizing this compound, a Lewis acid would activate an oxalic acid derivative, enabling a more efficient reaction with the amino group of 4-aminophenol. Mechanistic studies involving zirconium catalysts have shown that a dinuclear complex is often the active species that coordinates both the carboxylic acid and the amine, facilitating the rate-determining C-O bond cleavage to form the amide. mdpi.com

Boron-Based Catalysis : Boronic acids have emerged as effective organocatalysts for direct amidation, capable of proceeding at room temperature. sigmaaldrich.com These systems are attractive as they are metal-free and often generate water as the only byproduct, presenting a waste-free synthetic route. mdpi.com

Transition Metal Catalysis : Ruthenium pincer complexes have been successfully used for the acceptorless dehydrogenative coupling of alcohols and amines to form amides, liberating hydrogen gas as the sole byproduct. rsc.orgresearchgate.net While a more complex route, this methodology represents a highly atom-economical approach. Additionally, copper-catalyzed systems have been developed for the oxidative amidation of aldehydes with amine salts, offering a practical method using inexpensive catalysts. nih.gov

Enzyme Catalysis : Biocatalysis using enzymes such as ligases or hydrolases offers an exceptionally green route for amide synthesis. nih.gov These reactions proceed under mild, aqueous conditions with high specificity. youtube.com However, their application can be limited by a narrow substrate scope and the potential need for expensive cofactors like adenosine (B11128) triphosphate (ATP). nih.govnih.gov

Heterogeneous catalysts, which are in a different phase from the reactants, are central to green and sustainable chemistry. Their primary advantages include straightforward separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous-flow industrial processes. rsc.orgnih.govdoaj.org

Silica-Based Catalysts : Simple, inexpensive, and environmentally benign silica (B1680970) has been developed as an effective heterogeneous catalyst for the direct synthesis of amides from acids and amines. rsc.orgnih.gov The catalyst's combination of weak acidity and hydrophobicity creates an ideal environment for amide formation, avoiding the protonation of the amine while still activating the carboxylic acid. rsc.org Such a system would be highly suitable for a large-scale, sustainable production of this compound.

Metal-Organic Frameworks (MOFs) : MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Zirconium-based MOFs, in particular, have been engineered as highly effective catalysts for amide bond formation. chemrxiv.org By creating defects in the MOF structure, it is possible to colocalize Lewis acidic Zr sites with other functional groups, mimicking the active sites of enzymes and facilitating the reaction with broad functional group compatibility. Their high surface area and tunable porosity make them promising for industrial applications, including in continuous-flow reactors. chemrxiv.org

Advanced Nanomaterials : Modern sustainable methods include the use of catalysts based on nanoparticles and covalent organic frameworks (COFs). Heterogeneous gold or gold-alloy nanoparticles have been shown to catalyze the aerobic synthesis of amides from alcohols and amines. acs.org More recently, redox-active COFs have been designed as highly efficient and recyclable photocatalysts that can drive amide synthesis using visible light under very mild conditions, marking a significant step towards more sustainable chemical manufacturing. dst.gov.in

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of various reaction parameters is essential. This process aims to enhance the reaction rate and selectivity towards the desired product while minimizing the formation of impurities and reducing costs. nih.gov

Key parameters that require systematic investigation include:

Catalyst Loading : The amount of catalyst used is a critical factor. An insufficient amount leads to slow or incomplete reactions, while an excess increases costs and can sometimes promote side reactions. For instance, studies on TiF₄-catalyzed amidation have shown that optimal catalyst loading can differ for various substrates, with 5 mol% being sufficient for aliphatic acids but 10 mol% required for aromatic acids. rsc.org

Temperature : Reaction temperature significantly influences the rate of reaction. While thermal amidation without a catalyst often requires very high temperatures (>160 °C), catalytic processes allow for much milder conditions. mdpi.com However, an optimal temperature must be found, as excessively high temperatures can lead to thermal degradation of reactants or products, or reduce the selectivity of the reaction.

Solvent : The choice of solvent is crucial as it affects the solubility of reactants and the stability of intermediates. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often effective for amidation. bdmaee.net Toluene is frequently used in reactions where the removal of water via a Dean-Stark apparatus is necessary to drive the reaction equilibrium towards the product. nih.gov For greener processes, solvent-free conditions are an increasingly attractive option. mdpi.com

Reactant Stoichiometry : The molar ratio of the reactants, for example, 4-aminophenol to an oxalic acid derivative, can be adjusted to ensure the complete consumption of a limiting reagent. Using a slight excess of one reactant can push the equilibrium to favor product formation.

Reaction Time : Monitoring the reaction over time is necessary to determine the point at which the maximum yield is achieved, avoiding potential product degradation or side reactions from prolonged reaction times.

The interplay of these parameters can be studied using experimental design methodologies to efficiently identify the optimal conditions for producing this compound with high yield and selectivity.

Interactive Data Table: Hypothetical Optimization of this compound Synthesis

The following table illustrates a hypothetical optimization study for the reaction of 4-aminophenol with diethyl oxalate.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneToluene11024<10
2ZrCl₄ (10)Toluene1101275
3ZrCl₄ (5)Toluene1101268
4ZrCl₄ (10)Toluene802465
5ZrCl₄ (10)Dioxane1001282
6TiF₄ (10)Dioxane1001278
7MOF-808 (5)Dioxane100891
8MOF-808 (5)Dioxane801288

Chemical Reactivity and Transformative Chemistry of 4 Hydroxyphenyl Ethanediamide

Reactivity of the Amide Linkages

The ethanediamide portion of the molecule contains two amide bonds, which are characterized by a resonance stabilization that renders the carbonyl carbon less electrophilic and the nitrogen lone pair less basic than in corresponding ketones and amines.

Hydrolytic Cleavage Mechanisms and Kinetics

The amide bonds in (4-Hydroxyphenyl)ethanediamide are susceptible to hydrolysis, a reaction that involves the cleavage of the C-N bond. This process can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, followed by the departure of the amine as its protonated form.

In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion, which is then protonated by the solvent. The rate of hydrolysis is dependent on pH, with extremes of pH generally accelerating the reaction. For a related compound, N,N'-Bisthis compound, stabilization against hydrolysis of the amide bonds is observed at a pH of 6–7 .

Table 1: Expected Factors Influencing the Rate of Hydrolysis of this compound

FactorEffect on Hydrolysis Rate
pH Increased rate at very low and very high pH
Temperature Increased rate with increasing temperature
Catalysts Presence of acids or bases accelerates the reaction

Nucleophilic and Electrophilic Reactivity at Amide Nitrogens and Carbonyls

Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon of the amide is electrophilic and can be attacked by strong nucleophiles. However, due to resonance delocalization, amides are generally less reactive towards nucleophiles than esters or acid chlorides. Strong nucleophiles, such as organolithium reagents or hydrides, are typically required for addition reactions.

Reactivity at the Amide Nitrogen: The lone pair of electrons on the amide nitrogen is delocalized onto the carbonyl oxygen, significantly reducing its nucleophilicity and basicity compared to amines. Therefore, direct electrophilic attack on the amide nitrogen is generally difficult. Under certain conditions, such as deprotonation with a very strong base, the resulting amidate can act as a nucleophile.

Reactivity of the 4-Hydroxyphenyl Moiety

The 4-hydroxyphenyl group is an activated aromatic system due to the electron-donating nature of the hydroxyl group. This influences its susceptibility to electrophilic substitution and the reactivity of the phenolic hydroxyl group itself.

Electrophilic Aromatic Substitution on the Phenyl Ring

The hydroxyl group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the resonance stabilization of the carbocation intermediate (the arenium ion) formed during the attack of an electrophile at these positions. The lone pairs on the hydroxyl oxygen can be delocalized into the ring, stabilizing the positive charge.

Therefore, this compound is expected to readily undergo reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. The incoming electrophile will be directed to the positions ortho to the hydroxyl group (positions 2 and 6). The para position is already substituted by the ethanediamide group.

Table 2: Expected Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product(s)
Bromination Br₂ in a polar solvent(2-Bromo-4-hydroxyphenyl)ethanediamide and/or (2,6-Dibromo-4-hydroxyphenyl)ethanediamide
Nitration Dilute HNO₃(2-Nitro-4-hydroxyphenyl)ethanediamide
Sulfonation Fuming H₂SO₄2-Hydroxy-5-(ethanediamido)benzenesulfonic acid

Oxidation-Reduction Chemistry of the Phenolic Hydroxyl Group

Phenols can be oxidized to quinones. The ease of oxidation depends on the substituents on the aromatic ring. The electron-donating nature of the hydroxyl group in this compound makes the ring susceptible to oxidation. Mild oxidizing agents can convert the 4-hydroxyphenyl group to a p-benzoquinone derivative. This process often proceeds through a phenoxy radical intermediate. Conversely, the quinone can be reduced back to the hydroquinone (B1673460) form.

Etherification and Esterification of the Phenolic Hydroxyl

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can readily participate in Williamson ether synthesis by reacting with alkyl halides to form ethers.

Esterification of the phenolic hydroxyl group can be achieved by reacting it with an acid chloride or acid anhydride (B1165640) in the presence of a base catalyst, such as pyridine. This reaction results in the formation of a phenyl ester.

Chelation and Coordination Chemistry with Metal Centers

This compound possesses multiple functional groups that make it a candidate for complexation with various metal centers. The chelation and coordination chemistry are primarily dictated by the interplay between the ethanediamide (oxamide) backbone and the phenolic hydroxyl group. This combination of a soft amide framework and a hard phenolate (B1203915) donor allows for versatile binding modes and the potential formation of both mononuclear and polynuclear metal complexes.

Ligand Properties of the Ethanediamide Framework

The ethanediamide, or oxamide (B166460), moiety is a well-established building block in coordination chemistry, recognized for its ability to act as a bridging ligand between two metal centers. The two amide groups, each consisting of an oxygen and a nitrogen atom (-C(O)NH-), provide potential donor sites. Upon deprotonation of the amide nitrogen atoms, the resulting oxamidato bridge becomes a particularly effective mediator for magnetic interactions between paramagnetic metal ions.

The coordination behavior of the ethanediamide framework can be characterized by several key features:

Bridging Capability: The distance between the two nitrogen donors in the oxamide bridge is suitable for linking two metal ions, leading to the formation of binuclear or polynuclear complexes.

Conformational Flexibility: N,N'-disubstituted oxamides can adopt different conformations, primarily cis or trans, which influences the geometry and dimensionality of the resulting metal complexes.

Donor Atoms: The primary donor atoms are the two amide nitrogens and two carbonyl oxygens. In neutral form, coordination can occur through the carbonyl oxygen atoms. However, more stable and common complexes are formed upon deprotonation of the amide protons, allowing the negatively charged nitrogen atoms to coordinate to the metal center, forming stable five-membered chelate rings.

Research on ligands structurally related to this compound demonstrates the coordinating power of the oxamide group. For instance, N,N'-bis{3-(2-formyl-4-methyl-phenol)-6-iminopropyl}oxamide has been used to synthesize both mono- and binuclear copper(II) complexes, where the metal ion is in a square planar geometry. Similarly, N-(5-chloro-2-hydroxyphenyl)-N'-[3-(dimethylamino)propyl]oxamide has been shown to form μ-oxamido-bridged trinuclear copper(II) and nickel(II) complexes. In these cases, the ligand is typically deprotonated at both the phenolic and amide sites to facilitate strong coordination.

Table 1: Coordination Properties of Structurally Related Oxamide Ligands
LigandMetal Ion(s)Resulting Complex StructureKey Finding
N,N'-bis{3-(2-formyl-4-methyl-phenol)-6-iminopropyl}oxamideCu(II)Mononuclear and BinuclearDemonstrates square planar geometry around Cu(II) centers.
N-(5-chloro-2-hydroxyphenyl)-N'-[3-(dimethylamino)propyl]oxamideCu(II), Ni(II)TrinuclearForms μ-oxamido-bridged polynuclear structures.
Macrocyclic OxamidesCu(II), Mn(II), Fe(II)Heterobimetallic PolynuclearEnforced exo-cis conformation allows for controlled synthesis of heterobimetallic systems.

Role of the Hydroxyl Group in Metal Ion Coordination

The phenolic hydroxyl (-OH) group on the phenyl ring plays a crucial role in the coordination chemistry of this compound. Phenols are known to be effective metal chelators, particularly upon deprotonation to the phenolate anion (-O⁻). This hard donor atom shows a strong affinity for a variety of metal ions.

The involvement of the hydroxyl group in metal ion coordination is characterized by the following:

Enhanced Acidity and Binding: Coordination of a metal ion to a nearby site can enhance the acidity of the phenolic proton, facilitating its deprotonation and subsequent coordination of the resulting phenolate oxygen.

Chelate Ring Formation: The hydroxyl group, in conjunction with an adjacent donor atom from the ethanediamide bridge (likely a carbonyl oxygen or an amide nitrogen), can form a stable five- or six-membered chelate ring with a metal ion. This chelate effect significantly increases the thermodynamic stability of the resulting complex.

Modulation of Redox Properties: The binding of metal ions to phenolic groups can alter the redox properties of both the ligand and the metal center. Polyphenolic compounds are known to form stable complexes with transition metals like iron and copper, which can prevent the metal ions from participating in redox cycling and the generation of reactive oxygen species.

In metal-phenolic networks, the hydroxyl groups of polyphenols act as multivalent chelating sites that can be deprotonated under alkaline conditions to facilitate the formation of coordination bonds. Studies on other hydroxyphenyl-containing ligands, such as those derived from 4-hydroxybenzoic acid, show that both the carboxylate and the deprotonated hydroxyl groups can participate in bridging metal centers to form coordination polymers. For this compound, it is highly probable that the deprotonated phenolate oxygen would act as a primary coordination site, working in concert with the oxamide framework to bind metal ions.

Photochemical and Radiochemical Transformations of this compound

Photolysis of N-alkyl-α-oxoamides, which share the core structure of the ethanediamide group, has been shown to yield products such as oxazolidin-4-ones or β-lactams. These transformations suggest that the ethanediamide portion of the molecule is susceptible to photochemical reactions, potentially involving intramolecular cyclization or rearrangement pathways upon excitation. The presence of the N-aryl group in this compound would likely influence the course of these reactions compared to N-alkyl analogs.

Regarding radiochemistry, the focus has often been on the synthesis of labeled compounds for imaging or metabolic studies rather than on radiation-induced degradation. Methods have been developed for the rapid, site-specific incorporation of carbon isotopes (such as ¹¹C, ¹³C, and ¹⁴C) into the core of phenol (B47542) rings. This is achieved through formal [5 + 1] cyclization reactions, allowing for the synthesis of, for example, [1-¹¹C]-labeled phenols directly from cyclotron-produced [¹¹C]CO₂. Such techniques could theoretically be applied to produce isotopically labeled this compound for use in positron emission tomography (PET) or other tracer studies. The stability of the molecule under ionizing radiation is not well-documented, but phenols and amides can undergo various radiation-induced reactions, including hydroxylation, dimerization, or bond cleavage.


Advanced Structural Elucidation and Spectroscopic Analysis of 4 Hydroxyphenyl Ethanediamide

X-ray Crystallography for Solid-State Conformation and Packing

For (4-Hydroxyphenyl)ethanediamide, a crystallographic study would elucidate the planarity of the ethanediamide backbone and its orientation relative to the 4-hydroxyphenyl ring. The analysis would also detail the hydrogen-bonding network established by the hydroxyl and amide functional groups, which is expected to be a dominant force in the crystal lattice. However, specific experimental crystallographic data, including unit cell parameters, space group, and atomic coordinates for this compound, are not available in publicly accessible crystallographic databases based on the conducted searches.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Connectivity

NMR spectroscopy is an unparalleled tool for probing the structure and dynamics of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-hydroxyphenyl ring, typically appearing as two doublets due to ortho- and meta-coupling. The protons of the amide (NH) and hydroxyl (OH) groups would also produce characteristic signals, though their chemical shifts can be highly dependent on the solvent and concentration.

Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to OH) ~6.8 ~115
Aromatic CH (meta to OH) ~7.4 ~122
Aromatic C-OH - ~155
Aromatic C-N - ~130
Amide NH Variable -
Hydroxyl OH Variable -

Note: This table is predictive and not based on experimental results.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and establishing the connectivity of atoms within a molecule.

Correlation Spectroscopy (COSY) would be used to identify scalar-coupled protons, confirming the ortho- and meta- relationships of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the 4-hydroxyphenyl ring.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds), which would be crucial for connecting the aromatic ring to the ethanediamide moiety by showing correlations from the aromatic protons to the carbonyl carbons.

Specific experimental data from COSY, HSQC, or HMBC experiments for this compound are not available in the reviewed scientific literature.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that detect through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional conformation and stereochemistry in solution. For this compound, these experiments could reveal the preferred orientation of the aromatic ring relative to the ethanediamide group. No published NOESY or ROESY data for this specific compound were found during the literature search.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

The FTIR and Raman spectra of this compound are expected to show characteristic bands for:

O-H stretching from the phenolic group, typically a broad band around 3200-3400 cm⁻¹.

N-H stretching from the amide groups, usually in the region of 3100-3300 cm⁻¹.

C=O stretching (Amide I band) from the two carbonyl groups, which would likely appear as a strong absorption band around 1650-1680 cm⁻¹. researchgate.net

N-H bending (Amide II band) near 1520-1550 cm⁻¹. researchgate.net

C-N stretching and aromatic C=C stretching vibrations in the fingerprint region (below 1600 cm⁻¹).

A search of the literature did not yield specific, complete experimental FTIR or Raman spectra for this compound.

Expected Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H Stretch 3200-3400 (broad) Phenolic -OH
N-H Stretch 3100-3300 Amide -NH
Aromatic C-H Stretch 3000-3100 Ar-H
C=O Stretch (Amide I) 1650-1680 (strong) Carbonyl
N-H Bend (Amide II) 1520-1550 Amide

Note: This table is based on typical frequency ranges for the indicated functional groups.

Mass Spectrometry for Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₈N₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways would likely involve cleavage of the amide bonds and fragmentation of the aromatic ring. While experimental mass spectra for this specific compound are not available, predicted data for common adducts have been calculated. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. The theoretical monoisotopic mass of this compound can be calculated with high precision.

Calculated and Predicted Mass Spectrometry Data for this compound

Ion/Adduct Formula Calculated/Predicted m/z
Monoisotopic Mass C₈H₈N₂O₃ 180.0535
[M+H]⁺ C₈H₉N₂O₃⁺ 181.0608 uni.lu
[M+Na]⁺ C₈H₈N₂O₃Na⁺ 203.0427 uni.lu

Note: Predicted m/z values are from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of organic compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govresearchgate.net In the analysis of this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint that can be used to confirm the compound's structure.

The fragmentation of this compound is expected to occur at the most labile bonds, primarily the amide linkages and the bond connecting the phenyl ring to the ethanediamide moiety. Key fragmentation pathways would likely involve the cleavage of the C-C bond between the two carbonyl groups and the C-N bonds of the amide groups. The loss of small neutral molecules such as carbon monoxide (CO), ammonia (B1221849) (NH₃), and water (H₂O) is also a common fragmentation pathway for such compounds. mdpi.com

The analysis of the resulting product ions allows for the reconstruction of the original molecule's structure. For instance, the presence of a fragment ion corresponding to the 4-hydroxyphenyl group would confirm that part of the structure, while other fragments would correspond to different parts of the ethanediamide chain. The specific fragmentation pattern is crucial for distinguishing between isomers and for identifying unknown compounds with a similar core structure. mdpi.com

Below is a table detailing the predicted major fragment ions for this compound in a positive ion mode MS/MS experiment.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
181.06164.05NH₃Loss of ammonia from the terminal amide group.
181.06153.06COLoss of carbon monoxide from one of the carbonyl groups.
181.06136.05NH₂COCleavage of the terminal amide group.
181.06121.04H₂NCO-COCleavage of the C-C bond between the carbonyl groups.
181.06109.04C₂H₃N₂O₂Cleavage of the bond between the nitrogen and the phenyl ring.
181.0693.04C₂H₃N₂O₂Formation of the 4-aminophenol (B1666318) radical cation after rearrangement.

Note: The m/z values are calculated for the most abundant isotopes and are presented for a hypothetical fragmentation pattern.

Chiroptical Properties of Chiral this compound Analogues

Chiroptical properties refer to the differential interaction of a chiral molecule with left and right circularly polarized light. researchgate.net These properties, primarily measured using circular dichroism (CD) spectroscopy, are highly sensitive to the stereochemistry of a molecule. While this compound itself is achiral, the introduction of a chiral center would result in optically active analogues with distinct chiroptical properties.

For a chiral analogue of this compound, the CD spectrum would exhibit characteristic positive or negative peaks, known as Cotton effects, in the regions where the molecule's chromophores absorb light. nih.gov The primary chromophores in this structure are the hydroxyphenyl group and the two amide functionalities. The sign and magnitude of the Cotton effects are determined by the absolute configuration of the chiral center(s) and the conformation of the molecule. nih.gov

The synthesis and analysis of chiral analogues are crucial for understanding how stereochemistry influences molecular interactions, which is particularly important in fields such as medicinal chemistry and materials science. elsevierpure.com For example, creating an analogue by introducing a chiral substituent on one of the amide nitrogens would induce chirality in the entire molecule, leading to a measurable CD spectrum. The analysis of this spectrum could provide insights into the preferred spatial arrangement of the different molecular fragments.

The following table presents hypothetical circular dichroism data for a chiral analogue of this compound, illustrating the type of information that would be obtained from such an analysis.

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)Sign of Cotton EffectAssociated Chromophore
~280+5000PositivePhenyl π → π* transition
~240-8000NegativeAmide n → π* transition
~210+12000PositiveAmide π → π* transition

Note: This data is hypothetical and serves to illustrate the expected chiroptical properties of a chiral analogue.

Theoretical and Computational Studies of 4 Hydroxyphenyl Ethanediamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern chemistry, employing the principles of quantum mechanics to model molecular behavior. These calculations can determine electronic structure, predict molecular properties, and elucidate reactivity patterns.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov For (4-Hydroxyphenyl)ethanediamide, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G**), can be employed to determine its most stable three-dimensional structure (optimized molecular geometry). nih.govnih.gov

These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. The results can be compared with experimental data, if available, to validate the computational model. nih.gov Furthermore, DFT is used to map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This "energy landscape" is crucial for understanding the molecule's flexibility and preferred shapes.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Phenyl-Amide System

Parameter Bond/Angle Calculated Value (B3LYP/6-311G**)
Bond Length C=O ~1.23 Å
C-N (amide) ~1.35 Å
C-C (phenyl) ~1.39 Å
C-O (hydroxyl) ~1.36 Å
Bond Angle O=C-N ~123°
C-N-H ~120°
C-C-O (hydroxyl) ~119°

Note: This table is illustrative of typical values obtained for similar functional groups and does not represent experimentally verified data for this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. nih.gov These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties.

For this compound, ab initio calculations can be used for high-accuracy prediction of properties such as electron affinity, ionization potential, and polarizability. A key application is in the prediction of stable crystal structures. nih.gov By minimizing the lattice enthalpy, these methods can generate hypothetical crystal packings, providing insights into the solid-state structure and polymorphism of the compound. researchgate.net While computationally intensive, this approach is invaluable for materials science and pharmaceutical development where crystal structure dictates physical properties. researchgate.net

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. chemrxiv.orgnih.gov

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent molecules (e.g., water). nih.gov Using a "force field" (a set of parameters describing the potential energy of the system), the simulation calculates the forces on each atom and tracks their trajectories over nanoseconds or longer. nih.gov

This approach allows for a thorough exploration of the molecule's conformational space, revealing which shapes are most stable and how the molecule transitions between them. It also provides critical information on solvent interactions, such as the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and amide groups and surrounding water molecules. Analysis of metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability and flexibility of different parts of the molecule. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Predictions

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.govnih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural features. nih.gov

For this compound, a QSPR study would involve calculating a wide range of descriptors, which can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity information.

3D: Molecular shape, surface area.

These descriptors are then used to build a statistical model (e.g., using multiple linear regression or machine learning algorithms) that predicts a specific property, such as solubility, boiling point, or bioavailability. nih.govliverpool.ac.uk The goal is to create a model that can accurately predict the properties of new, untested compounds based solely on their structure, accelerating the design and screening of new molecules. nih.govliverpool.ac.uk

Table 2: Examples of Molecular Descriptors Used in QSPR Models

Descriptor Type Example Descriptor Property Encoded
Constitutional Molecular Weight Size of the molecule
Topological Wiener Index Molecular branching
Geometrical Solvent Accessible Surface Area (SASA) Molecular shape and size
Electrostatic Partial Charge on Atoms Distribution of electrons
Quantum-Chemical HOMO/LUMO Energies Electronic reactivity

This table provides examples of descriptor classes relevant to QSPR modeling.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the reactants, products, and any intermediates, these methods can map out the energetic profile of a reaction, providing insights that are often inaccessible through experimental means alone.

A key aspect of elucidating a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The transition state represents the energetic barrier that must be overcome for reactants to be converted into products.

Computational methods, particularly DFT, can be used to locate the geometry of the transition state for a proposed reaction involving this compound. mdpi.com Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate. This analysis helps to determine the feasibility of a proposed mechanism and can distinguish between competing reaction pathways. nih.gov

Reaction Coordinate Mapping

The mapping of a reaction coordinate provides a theoretical pathway that connects reactants to products through various transition states and intermediates, offering insights into the reaction mechanism and its energetic landscape. For this compound, a pertinent reaction to consider is the electrophilic attack on the electron-rich hydroxyphenyl group. The hydroxyl (-OH) and the amide (-NH-C(O)C(O)NH2) substituents significantly influence the reactivity and regioselectivity of such a reaction. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Given that the para position is occupied by the ethanediamide moiety, electrophilic substitution is anticipated to occur predominantly at the positions ortho to the hydroxyl group.

A hypothetical reaction coordinate for the nitration of this compound, a representative electrophilic aromatic substitution, is depicted below. This process would involve the formation of a sigma complex (Wheland intermediate) as a key intermediate.

Hypothetical Reaction Coordinate for the Nitration of this compound:

The reaction can be conceptualized as proceeding through the following stationary points:

Reactants (R): this compound and the nitronium ion (NO₂⁺).

Transition State 1 (TS1): The initial approach of the nitronium ion to the aromatic ring, leading to the formation of the C-N bond.

Intermediate (Int): The formation of the sigma complex (Wheland intermediate), where the aromaticity of the ring is temporarily disrupted.

Transition State 2 (TS2): The departure of a proton from the carbon atom bearing the new nitro group, leading to the restoration of aromaticity.

Products (P): (4-Hydroxy-3-nitrophenyl)ethanediamide and a proton (H⁺).

The energy profile along this hypothetical reaction coordinate would show two energy barriers corresponding to the two transition states, with a local energy minimum for the sigma complex intermediate.

Hypothetical Energetic and Geometric Parameters

To visualize the changes along the reaction coordinate, hypothetical data for key geometric and energetic parameters are presented in the following tables. These values are representative of what would be expected from a detailed density functional theory (DFT) calculation and are based on computational studies of similar aromatic substitution reactions.

Table 1: Hypothetical Relative Energies of Stationary Points for the Nitration of this compound.

Stationary PointDescriptionRelative Energy (kcal/mol)
RReactants0.0
TS1First Transition State+15.2
IntSigma Complex Intermediate+8.5
TS2Second Transition State+10.1
PProducts-5.7

Table 2: Hypothetical Key Geometric Parameters for Stationary Points in the Nitration of this compound.

Stationary PointParameterValue
RC-NO₂ distance> 3.5 Å
TS1C-NO₂ distance~2.1 Å
C-H bond length (reacting C)~1.1 Å
IntC-NO₂ bond length~1.5 Å
C-H bond length (reacting C)~1.1 Å
TS2C-NO₂ bond length~1.4 Å
C-H bond length (reacting C)~1.5 Å
PC-NO₂ bond length~1.4 Å

The mapping of such a reaction coordinate, even if hypothetical at this stage for this compound, is a powerful tool in computational chemistry. It allows for the prediction of reaction feasibility, the identification of rate-determining steps, and the rationalization of observed product distributions. Future computational investigations are necessary to provide precise quantitative data for the reaction coordinates of this specific compound.

Advanced Analytical Methodologies for Detection and Quantification of 4 Hydroxyphenyl Ethanediamide

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate (4-Hydroxyphenyl)ethanediamide from impurities, reactants, or other components in a complex mixture. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an ideal technique for the analysis of non-volatile and polar compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and peak resolution.

A simple and reliable reversed-phase HPLC (RP-HPLC) method can be developed for the quantitative determination of this compound. wu.ac.thwu.ac.th Method development would focus on:

Column Selection : A C8 or C18 column is typically suitable for separating polar aromatic compounds. For instance, a YMC-Triart C8 column (250×4.6 mm, 5µm) has been used for separating structurally similar compounds like 4-amino benzene (B151609) sulphonamide. wu.ac.thwu.ac.th

Mobile Phase Composition : A gradient elution using a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous phase (often water with a modifier like formic acid to improve peak shape) is common. The gradient program is optimized to ensure a reasonable run time while achieving good separation. wu.ac.th

Detector : A Photo-Diode Array (PDA) or UV-Vis detector is effective, as the phenyl group in this compound absorbs UV light. A detection wavelength around 265 nm can be considered. wu.ac.thwu.ac.th

Validation : A developed method must be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), and robustness. wu.ac.th For similar compounds, linearity has been demonstrated with correlation coefficients (R²) of 0.999 over a range from the LOQ to 200% of the target concentration. wu.ac.thwu.ac.th

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterSuggested ConditionRationale
Column Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)Effective for retaining and separating polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolGradient elution provides efficient separation of compounds with varying polarities. Formic acid improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without excessive pressure. wu.ac.th
Column Temperature 25-35 °CControlled temperature ensures reproducible retention times. wu.ac.thnih.gov
Injection Volume 5-10 µLA small injection volume minimizes band broadening.
Detector PDA or UV-Vis at ~265 nmThe aromatic ring provides strong UV absorbance for sensitive detection. wu.ac.th

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique best suited for volatile and thermally stable compounds. uoguelph.ca Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation, stemming from the polar hydroxyl and amide functional groups.

To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable form. researchgate.net This process involves chemically modifying the polar functional groups:

Derivatization Agents : Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are commonly used to convert active hydrogens in hydroxyl and amide groups into less polar trimethylsilyl (B98337) (TMS) ethers and amides. researchgate.net

Reaction Conditions : The derivatization reaction must be optimized for temperature, time, and reagent concentration to ensure complete conversion without degradation.

Detection : Following separation on a suitable GC column (e.g., a low-polarity phase like OV-5), the derivatives can be detected using a Flame Ionization Detector (FID) or, for higher sensitivity and specificity, a Mass Spectrometer (MS). researchgate.net In some cases, halogenated derivatizing agents are used to create derivatives suitable for highly sensitive Electron Capture Detection (ECD). unimi.it

An alternative approach for thermally labile compounds involves using shorter analytical columns (e.g., 4-10 m) and higher gas flow rates. This reduces the residence time of the analyte in the heated column, minimizing on-column degradation and potentially allowing for the analysis of non-derivatized compounds. nih.gov

Spectrophotometric and Fluorometric Assays

Spectrophotometric and fluorometric assays are often used for high-throughput screening due to their simplicity and speed. semanticscholar.orgresearchgate.net These methods rely on a chemical reaction that produces a colored or fluorescent product, the intensity of which is proportional to the concentration of the analyte.

For this compound, assay development could be based on reactions targeting the phenolic hydroxyl group.

Spectrophotometry : A colorimetric assay could potentially be developed using reagents that react with phenols, such as 4-aminoantipyrine (B1666024) or Folin-Ciocalteu reagent, under specific pH conditions to produce a chromophore that can be measured with a spectrophotometer.

Fluorometry : The intrinsic fluorescence of the phenolic ring might be exploited for direct fluorometric detection. Alternatively, a derivatization reaction with a fluorogenic reagent could be used to enhance sensitivity and selectivity. The development of such an assay requires careful optimization of parameters like pH, temperature, and substrate concentration to ensure a linear and reproducible response. semanticscholar.orgresearchgate.net

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive and often low-cost alternative for the quantification of electroactive compounds like this compound. The phenolic moiety is readily oxidizable, making it a suitable target for electrochemical detection.

A promising approach involves the use of biosensors. For instance, an electrochemical method for the related biomarker 4-hydroxyphenylacetate (B1229458) (4-HPA) has been developed using the C1 subunit of 4-hydroxyphenylacetate 3-hydroxylase (HPAH). nih.gov In this system, the enzyme's activity is allosterically activated by the analyte, leading to the oxidation of NADH and the production of hydrogen peroxide (H₂O₂). The H₂O₂ is then detected amperometrically at a Prussian Blue-coated screen-printed electrode (PB-SPE). nih.gov

Key features of such an electrochemical method include:

High Selectivity : The enzyme's specific activation by the target analyte provides excellent selectivity.

High Sensitivity : Amperometric detection of H₂O₂ is highly sensitive, with detection limits for similar compounds reported in the low micromolar (µM) range. nih.gov

Simplicity : The assay can be performed directly in solution with an immersed electrode, making it suitable for rapid analysis. nih.gov

The performance of electrochemical sensors can be further enhanced by modifying the electrode surface with nanomaterials like graphene or gold nanoparticles, which facilitate electron transfer and improve signal amplification. rsc.org

Table 2: Example Performance of an Electrochemical Biosensor for a Structurally Similar Analyte (4-HPA)

ParameterPerformance MetricReference
Detection Principle Amperometric detection of H₂O₂ nih.gov
Electrode Prussian Blue-coated screen-printed electrode (PB-SPE) nih.gov
Detection Limit As low as 1 µM nih.gov
Linear Range Extends up to 100 µM nih.gov
Application Feasible for analysis in biological fluids like urine nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are the gold standard for unambiguous identification and quantification of compounds in complex matrices. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the most powerful technique for analyzing this compound. LC separates the analyte from the sample matrix, after which the mass spectrometer provides mass-to-charge ratio (m/z) data, confirming its identity. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, generating a characteristic fragmentation pattern that serves as a highly specific fingerprint for the compound, eliminating interferences. acgpubs.org LC-MS methods have proven robust for analyzing related phenolic acids in biological samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is used for the analysis of the volatile derivatives of this compound, as discussed in section 6.1.2. GC-MS provides excellent chromatographic resolution and highly specific detection, allowing for both targeted quantification and non-targeted screening against mass spectral libraries. uoguelph.caijper.org

The high accuracy and sensitivity of mass spectrometry allow for the determination of the elemental composition and provide structural information. Predicted mass spectrometry data for this compound can guide method development.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

AdductFormulaMass-to-Charge Ratio (m/z)
[M+H]⁺ [C₈H₉N₂O₃]⁺181.0608
[M+Na]⁺ [C₈H₈N₂O₃Na]⁺203.0427
[M+K]⁺ [C₈H₈N₂O₃K]⁺219.0167
[M-H]⁻ [C₈H₇N₂O₃]⁻179.0462
[M+HCOO]⁻ [C₉H₉N₂O₅]⁻225.0517

Data sourced from PubChem. uni.lu


Derivatization and Analogues of 4 Hydroxyphenyl Ethanediamide

Systematic Structural Modification Strategies at the Amide Nitrogens

The ethanediamide (oxalamide) core of the molecule contains two amide nitrogen atoms that are amenable to substitution. The N-alkylation of amides is a significant transformation in organic synthesis. mdpi.com Strategies for modifying these amide nitrogens can lead to symmetrically or unsymmetrically N,N'-disubstituted analogues.

One common approach involves the deprotonation of the amide N-H bond with a suitable base to form an amidate anion, which can then act as a nucleophile. However, amides are generally weak bases and require strong conditions for deprotonation. mdpi.com Alternative methods, such as transition metal-catalyzed N-alkylation, offer milder conditions. For instance, iridium-catalyzed N-alkylation of amides with alcohols has been developed, proceeding via a hydrogen autotransfer mechanism. researchgate.netnih.gov This involves the in-situ oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent reduction. Cobalt nanoparticle-catalyzed protocols have also been shown to be effective for the N-alkylation of primary amides with various alcohols. nih.gov

The synthesis of unsymmetrical oxalamides, where the two amide nitrogens bear different substituents, requires more controlled strategies. One reported method involves the use of bromodifluoroacetamide and tertiary amines under mild conditions to construct unsymmetrically N-substituted oxalamides in a single step. researchgate.net Another approach could involve a stepwise synthesis, starting with the mono-N-acylation of an amine with an oxalyl chloride derivative, followed by the introduction of a second, different amine.

Table 1: Potential Strategies for N-Substitution of (4-Hydroxyphenyl)ethanediamide

Strategy Reagents/Catalysts Potential Product Type
Direct N-Alkylation Base (e.g., NaH), Alkyl Halide (R-X) Symmetrical or Unsymmetrical N,N'-Dialkyl
Reductive Amination Aldehyde/Ketone, Reducing Agent, Catalyst Symmetrical or Unsymmetrical N,N'-Dialkyl
Hydrogen Autotransfer Alcohol (R-CH₂OH), Cp*Ir catalyst Symmetrical or Unsymmetrical N,N'-Dialkyl researchgate.net
Buchwald-Hartwig Amination Aryl Halide (Ar-X), Palladium Catalyst, Ligand Symmetrical or Unsymmetrical N,N'-Diaryl
Stepwise Acylation 1. Oxalyl Chloride, Amine 12. Amine 2 Unsymmetrical N,N'-Disubstituted

Functionalization of the Hydroxyphenyl Moiety

The hydroxyphenyl moiety provides two key sites for functionalization: the phenolic hydroxyl group and the aromatic ring itself.

The phenolic hydroxyl group is a prime target for modification through reactions such as etherification and acylation. nih.gov These modifications can significantly alter properties like solubility, hydrogen bonding capability, and metabolic stability.

Etherification: The formation of ethers, such as the common methyl ether (methoxylation), is a widely used strategy. This can be achieved using alkyl halides in the presence of a base (Williamson ether synthesis) or with reagents like alkyl sulfates. google.com Selective monoetherification of phenols can be accomplished using alkyl or alkenyl carboxylates in the presence of a carboxylic acid salt. google.com Palladium-catalyzed methods have also been developed for the allylic etherification of phenols. frontiersin.org

Acylation (Esterification): The phenolic hydroxyl can be readily acylated to form esters. This reaction can be performed with acyl chlorides or anhydrides, often in the presence of a base catalyst. ucalgary.ca To achieve high selectivity for the phenolic hydroxyl over other potential hydroxyl groups (e.g., aliphatic alcohols that might be present on other substituents), specific methods have been developed. For example, sodium thiosulfate (B1220275) can be used to generate acyl-Bunte salts from anhydrides, which then selectively acylate phenols. acs.orgacs.org This protocol demonstrates high efficiency and operational simplicity. acs.orgacs.org Another approach uses diethylaminosulfur trifluoride (DAST) to mediate the selective O-acylation of phenols with organic salts at room temperature. rsc.org

Silylation: For analytical or protective purposes, the hydroxyl group can be converted to a silyl (B83357) ether using silylating agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). This reaction substitutes the active hydrogen with a bulky silyl group, which can be useful in techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netmdpi.com

Table 2: Selective Derivatization Reactions for the Phenolic Hydroxyl Group

Reaction Type Reagent(s) Functional Group Formed
Etherification Alkyl Halide (R-X) + Base Ether (-OR) google.com
Acylation Acyl Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) Ester (-OCOR) ucalgary.ca
Phosphorylation Phosphorylating Agent (e.g., POCl₃) Phosphate Ester (-OPO₃H₂) nih.gov
Silylation Silylating Agent (e.g., MTBSTFA) Silyl Ether (-OSiR₃) researchgate.net

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the hydroxyl (-OH) group and the amide (-NHCOR) group. Both are considered ortho-, para-directing groups. pressbooks.pubmasterorganicchemistry.com The -OH group is a strong activating group, while the amide group is a moderate activating group due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl, which slightly reduces its donating effect compared to an amino (-NH₂) group. stackexchange.comlibretexts.org The combined effect of these two groups strongly directs incoming electrophiles to the positions ortho to the hydroxyl group (positions 3 and 5).

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) using reagents like Br₂ or SO₂Cl₂. Due to the high activation of the ring, these reactions often proceed readily without a Lewis acid catalyst. pressbooks.pub

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl (-R) or acyl (-COR) groups. These reactions typically require a Lewis acid catalyst, but the strong activation by the -OH group can sometimes lead to challenges like polysubstitution or catalyst coordination. ucalgary.ca

The regioselectivity of these reactions will be dominated by the powerful directing effect of the hydroxyl group, leading primarily to 3-substituted or 3,5-disubstituted derivatives.

Synthesis of Chiral Analogues and Stereoisomers

This compound is an achiral molecule. The synthesis of chiral analogues can be achieved by introducing chirality at one or more of the derivatization sites.

Strategies for Introducing Chirality:

At the Amide Nitrogens: The most direct approach is the N-alkylation or N-arylation of the amide nitrogens with chiral substituents. This can be accomplished by using enantiomerically pure alkylating agents or through asymmetric synthesis methods. Recent advancements in catalysis have enabled the enantioselective synthesis of chiral amides. For example, co-catalytic systems involving achiral rhodium and chiral squaramides have been used for carbene N-H insertion reactions to produce chiral amides with high enantioselectivity. nih.govresearchgate.net Similarly, chiral bifunctional squaramides can catalyze the asymmetric aza-Michael addition of amides to generate enantioenriched products. acs.orgbeilstein-journals.org

On the Hydroxyphenyl Moiety: Chiral centers can be introduced onto substituents that are themselves attached to the phenyl ring or the phenolic oxygen. For instance, a chiral alkyl group could be introduced via Friedel-Crafts alkylation with a chiral alkyl halide or through etherification of the phenolic hydroxyl with a chiral alcohol derivative.

The development of these chiral analogues is crucial for applications where specific stereochemistry is required for biological activity or material properties. Various racemization-free coupling reagents have been developed to ensure the stereochemical integrity of the chiral starting materials during amide bond formation. rsc.org

Exploration of Structure-Activity Relationships (SAR) in Derivatives for Chemical Properties

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its properties and activities. ijhmr.com For derivatives of this compound, SAR exploration would focus on how modifications at the amide, phenol (B47542), and phenyl ring positions affect key chemical properties.

Phenolic Hydroxyl Group: The presence and accessibility of the phenolic -OH group are critical for properties like antioxidant activity. researchgate.netnih.gov The ability to donate a hydrogen atom is a key mechanism for radical scavenging. nih.gov Derivatization of this group, for instance by converting it to an ether or ester, would eliminate this hydrogen-donating ability but could increase lipophilicity and membrane permeability. The acidity of the phenol is also a key property that can be modulated by substituents on the ring.

Amide Groups: The two N-H groups of the ethanediamide core are excellent hydrogen bond donors, while the carbonyl oxygens are hydrogen bond acceptors. These interactions are crucial for solubility in polar solvents and for binding to biological targets. N-alkylation or N-arylation would systematically alter this hydrogen bonding pattern, affecting solubility, melting point, and intermolecular interactions.

Substituents on the Phenyl Ring: The introduction of electron-withdrawing or electron-donating groups onto the phenyl ring can fine-tune the electronic properties of the entire molecule.

Electron-donating groups (e.g., alkyl, methoxy) would increase the electron density of the ring and enhance the hydrogen-donating ability of the phenol, potentially increasing antioxidant activity.

Electron-withdrawing groups (e.g., nitro, halogen) would decrease the ring's electron density and increase the acidity of the phenolic proton. researchgate.net

By systematically synthesizing derivatives and measuring their properties (e.g., solubility, pKa, redox potential, thermal stability), a quantitative structure-activity relationship (QSAR) model can be developed. nih.govnih.gov Such models provide valuable insights for designing new analogues with optimized chemical properties for specific applications. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Bromodifluoroacetamide

Exploration of Potential Applications of 4 Hydroxyphenyl Ethanediamide in Advanced Materials and Chemical Sciences Non Clinical

Role as a Monomer or Building Block in Polymer Chemistry and Advanced Materials

A comprehensive review of scientific literature reveals a notable absence of studies detailing the use of (4-Hydroxyphenyl)ethanediamide as a monomer or building block in polymer chemistry. The bifunctional nature of the molecule, containing a reactive phenolic hydroxyl group and amide functionalities, theoretically allows for its participation in polymerization reactions. For instance, the hydroxyl group could potentially undergo esterification or etherification reactions, while the amide groups could be involved in condensation polymerization. However, no specific examples of polyamides, polyesters, or other advanced materials synthesized from this compound have been reported in the available scientific literature. The development of new polymers often relies on the availability and reactivity of novel monomers, and while this compound presents a potential candidate, its utility in this field remains to be experimentally validated.

Application as a Ligand in Organometallic Chemistry and Catalysis

The potential of this compound as a ligand in organometallic chemistry and catalysis is an area that is currently unexplored in the scientific literature. The presence of oxygen and nitrogen donor atoms in the molecule suggests that it could coordinate with various metal centers.

There are no documented instances of this compound being employed in the development of novel catalytic systems. The formation of metal complexes is a prerequisite for their use in catalysis, and the coordinating ability of this compound has not been reported.

Similarly, the role of this compound in the stabilization of metal complexes has not been investigated. The stability of metal complexes is influenced by various factors, including the nature of the ligand. While the structural features of this compound suggest potential chelating effects, experimental data to support this is not available.

Use as a Chemical Probe in Mechanistic Biological Studies (In Vitro, Non-Clinical)

The application of this compound as a chemical probe in mechanistic biological studies is not described in the current scientific literature. Chemical probes are valuable tools for investigating biological processes, but the utility of this specific compound for such purposes has not been established.

No in vitro studies on the interaction of this compound with enzymes have been published. Therefore, its potential as an enzyme inhibitor or activator remains unknown.

While direct studies on the antioxidant properties of this compound are not available, research on structurally related compounds provides valuable insights. The presence of a 4-hydroxyphenyl amide moiety is a key structural feature shared with other molecules that have demonstrated significant antioxidant and free radical scavenging activities.

A notable example is N-(4-hydroxyphenyl)retinamide (Fenretinide), which has been shown to possess potent antioxidant properties. nih.gov In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov The antioxidant activity of such compounds is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize reactive oxygen species.

Assay Test Compound Key Finding Citation
DPPH Radical ScavengingN-(4-hydroxyphenyl)retinamideScavenged DPPH radicals in a 1:1 ratio. nih.gov
Hydroxyl Radical-induced Linoleic Acid PeroxidationN-(4-hydroxyphenyl)retinamideDecreased peroxidation to the same extent as vitamin E. nih.gov
Lipid Peroxidation in Rat Liver MicrosomesN-(4-hydroxyphenyl)retinamideReduced lipid peroxidation to a greater extent than vitamin E. nih.gov

Potential in Supramolecular Chemistry and Self-Assembly8.5. Research into Agro-Chemical Applications (Research Phase, Non-Clinical)8.6. Utility in Advanced Analytical Reagent Development

While analogous compounds containing hydroxyphenyl or amide functionalities have been investigated for these applications, a direct extrapolation of their properties and findings to this compound would be scientifically unsound without dedicated research on the specific compound. Therefore, in adherence with the principles of scientific accuracy, no further content can be provided for the requested article.

Future Research Directions and Unexplored Avenues for 4 Hydroxyphenyl Ethanediamide

Development of Novel, Sustainable, and Scalable Synthetic Routes

The advancement of (4-Hydroxyphenyl)ethanediamide from a laboratory curiosity to a compound of practical utility hinges on the development of efficient and environmentally benign synthetic methodologies. Future research in this area should prioritize green chemistry principles to minimize waste and energy consumption rsc.org.

Key areas of focus include:

Catalytic Approaches: Investigating novel catalysts to improve reaction yields and selectivity, thereby reducing the need for extensive purification steps.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, improve safety, and facilitate seamless scalability from laboratory to industrial production. verixiv.org

Alternative Solvents: Exploring the use of greener solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds.

A comparative analysis of potential synthetic strategies is presented below:

Synthetic Strategy Potential Advantages Challenges to Overcome
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsScalability, potential for localized overheating
Enzymatic Synthesis High selectivity, mild reaction conditionsEnzyme stability and cost, substrate specificity
One-Pot Reactions Reduced workup steps, time and resource efficiencyCompatibility of reagents and reaction conditions

Deeper Mechanistic Insights into Complex Reactivity Profiles

A thorough understanding of the reaction mechanisms of this compound is fundamental to predicting its behavior and designing new applications. The presence of a phenolic hydroxyl group, an aromatic ring, and two amide functionalities suggests a complex reactivity profile that warrants detailed investigation.

Future mechanistic studies could employ a combination of experimental and computational techniques to:

Elucidate the pathways of key reactions, such as electrophilic aromatic substitution, nucleophilic acyl substitution, and oxidation of the phenol (B47542) group.

Identify and characterize reactive intermediates and transition states.

Investigate the influence of reaction conditions, such as solvent, temperature, and pH, on reaction outcomes. nih.gov

Advanced spectroscopic techniques, including transient absorption spectroscopy, can provide real-time monitoring of reaction intermediates, offering invaluable data for mechanistic elucidation. nih.gov

High-Throughput Screening for Novel Chemical Activities

High-throughput screening (HTS) offers a rapid and efficient approach to exploring the biological and chemical activities of this compound and its derivatives against a vast array of targets. springernature.comunitn.itenamine.net The development of robust and miniaturized assays is crucial for the successful implementation of HTS campaigns. nih.govnih.gov

Potential screening libraries and target classes for this compound include:

Screening Library/Target Class Potential Applications Example Assay Types
Enzyme Inhibition Assays Therapeutic agent developmentFluorescence, luminescence, TR-FRET unitn.itenamine.net
Receptor Binding Assays Elucidation of pharmacological targetsRadioligand binding, surface plasmon resonance enamine.net
Cell-Based Assays Cytotoxicity, proliferation, apoptosis studiesViability assays, reporter gene assays unitn.itmdpi.com
Antimicrobial Screens Discovery of new antibioticsMinimum inhibitory concentration (MIC) determination

The data generated from HTS can provide valuable starting points for lead optimization and the development of new therapeutic agents or functional materials. nih.gov

Integration into Nanomaterials and Hybrid Systems

The functional groups of this compound make it an attractive candidate for surface functionalization of nanomaterials, leading to the creation of novel hybrid systems with tailored properties. mdpi.commdpi.com The phenolic hydroxyl group, for instance, can serve as an anchor point for covalent attachment to metal oxide nanoparticles. researchgate.net

Future research in this domain could explore:

Functionalized Nanoparticles for Drug Delivery: Utilizing this compound as a linker to attach therapeutic agents to nanoparticles for targeted delivery. wipo.int

Nanosensors: Developing sensors where the interaction of the functionalized nanoparticle with an analyte leads to a detectable signal change, such as a change in photoluminescence. nih.gov

Catalytic Nanomaterials: Anchoring this compound-metal complexes onto nanoparticle supports to create highly active and recyclable catalysts.

The table below outlines potential nanoparticle platforms and their prospective applications when functionalized with this compound:

Nanoparticle Platform Functionalization Strategy Potential Application
Gold Nanoparticles Thiol-gold chemistryBiosensing, imaging
Iron Oxide Nanoparticles Carboxylate or phosphonate (B1237965) bindingMagnetic resonance imaging (MRI), hyperthermia
Silica (B1680970) Nanoparticles Silane coupling chemistryDrug delivery, catalysis
Quantum Dots Ligand exchangeBioimaging, light-emitting devices

Computational Design of Enhanced Derivatives with Tunable Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of this compound derivatives with enhanced properties. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can guide the synthesis of new compounds with improved activity and selectivity. nih.govnih.govresearchgate.netresearchgate.net

Key computational approaches include:

Density Functional Theory (DFT) Calculations: To predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives.

Molecular Docking: To simulate the binding of this compound derivatives to biological targets and predict binding affinities. researchgate.net

Molecular Dynamics (MD) Simulations: To study the conformational dynamics and interactions of the molecule in different environments.

By combining computational predictions with synthetic chemistry, researchers can accelerate the discovery and optimization of novel this compound-based compounds for a wide range of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.